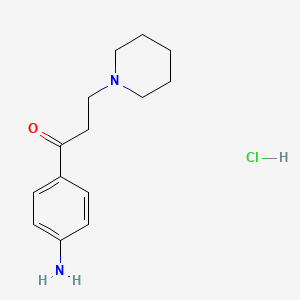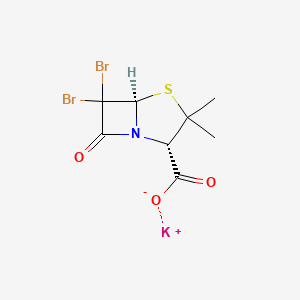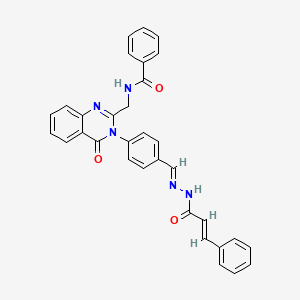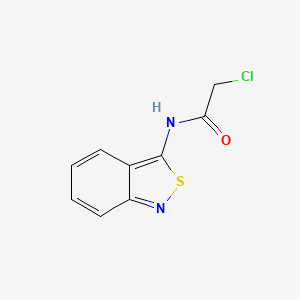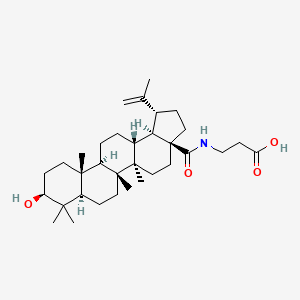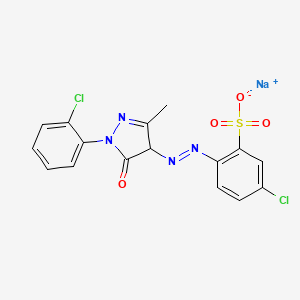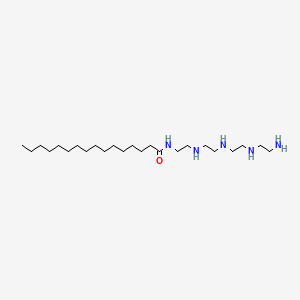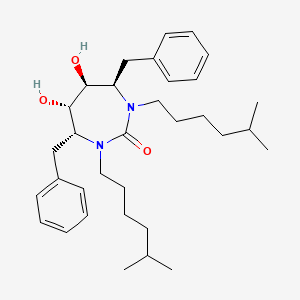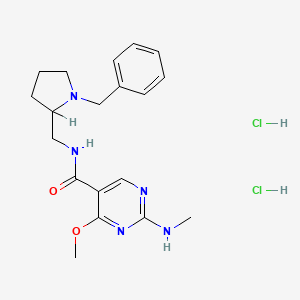
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzyl group, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzyl and pyrrolidine groups, and the final methoxy and methylamino substitutions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-4-methoxy-, dihydrochloride
- Other pyrimidine derivatives with similar structural features
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84332-25-2 |
|---|---|
Molekularformel |
C19H27Cl2N5O2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H25N5O2.2ClH/c1-20-19-22-12-16(18(23-19)26-2)17(25)21-11-15-9-6-10-24(15)13-14-7-4-3-5-8-14;;/h3-5,7-8,12,15H,6,9-11,13H2,1-2H3,(H,21,25)(H,20,22,23);2*1H |
InChI-Schlüssel |
BEVBNKWJTVIOAO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


